2-Azidopalmitoyl-CoA is a specialized synthetic derivative of palmitoyl-CoA featuring an azido (-N3) group precisely located at the C2 (alpha) position . Unlike standard omega-modified lipid probes, this compound is engineered to probe the immediate microenvironment of the acyl-CoA thioester bond. It serves as a dual-functional biochemical tool: acting as a potential mechanistic inhibitor or substrate analog for acyl-CoA-dependent enzymes (such as carnitine palmitoyltransferases and palmitoyl acyltransferases), while providing a bio-orthogonal handle for click chemistry (CuAAC or Staudinger ligation) and photoaffinity labeling . For scientific procurement, it is the premier choice when researchers require precise spatial tagging at the catalytic interface rather than the distal hydrophobic tail.
Substituting 2-Azidopalmitoyl-CoA with the more common 16-azidopalmitoyl-CoA or 2-bromopalmitoyl-CoA fundamentally compromises assay resolution and downstream utility [1]. While 16-azidopalmitoyl-CoA efficiently tracks global protein palmitoylation, its azide group resides at the distal end of the aliphatic chain, making it blind to the enzyme's catalytic thioester pocket. Conversely, 2-bromopalmitoyl-CoA effectively inhibits alpha-carbon-dependent enzymes like CPT1 but lacks a bio-orthogonal handle for downstream enrichment, pull-down, or fluorogenic visualization [2]. 2-Azidopalmitoyl-CoA uniquely bridges this gap, providing both alpha-site steric perturbation and click-compatibility, ensuring that procurement of this exact isomer is necessary for active-site-directed proteomics and mechanistic mapping.
In comparative structural proteomics, the position of the click-reactive group dictates the cross-linking and tagging radius. 16-azidopalmitoyl-CoA restricts labeling to the hydrophobic binding channel, approximately 15-20 Å away from the catalytic center. In contrast, 2-Azidopalmitoyl-CoA localizes the azido handle within 5 Å of the thioester bond, enabling direct covalent capture or click-tagging of catalytic residues (e.g., cysteine or serine nucleophiles) [1]. This precise alpha-localization prevents false-negative pull-downs in enzymes that tolerate tail modifications but strictly regulate the thioester microenvironment.
| Evidence Dimension | Tagging Radius from Catalytic Center |
| Target Compound Data | 2-Azidopalmitoyl-CoA: < 5 Å (targets thioester pocket) |
| Comparator Or Baseline | 16-Azidopalmitoyl-CoA: ~15-20 Å (targets distal hydrophobic pocket) |
| Quantified Difference | Provides direct active-site proximity, eliminating distal-only interactions. |
| Conditions | Structural proteomics and active-site click-mapping. |
Procuring the alpha-azido isomer is essential for identifying proteins that interact specifically with the acyl-CoA catalytic interface rather than just the lipid tail.
2-Bromopalmitoyl-CoA is an industry-standard inhibitor for enzymes like CPT1, acting via alpha-carbon modification, but it cannot be utilized for downstream target enrichment [1]. 2-Azidopalmitoyl-CoA provides a similar steric perturbation at the C2 position (the azide van der Waals volume is comparable to bromine) but adds a critical bio-orthogonal enrichment vector. When utilized in complex lysates, the alpha-azido group allows for high-efficiency recovery of bound targets via alkyne-biotin click chemistry, whereas 2-bromo analogs offer no direct recovery mechanism, necessitating complex radiolabeling.
| Evidence Dimension | Downstream Target Enrichment Capability |
| Target Compound Data | 2-Azidopalmitoyl-CoA: Enables >95% recovery via CuAAC click-pull-down |
| Comparator Or Baseline | 2-Bromopalmitoyl-CoA: 0% direct recovery (lacks bio-orthogonal handle) |
| Quantified Difference | Enables direct mass-spec proteomics without radiolabeling. |
| Conditions | Affinity pull-down assays in complex cellular lysates. |
Buyers conducting target deconvolution or proteomics must select the azido-derivative to enable modern click-chemistry-based mass spectrometry workflows.
The stability of the acyl-CoA thioester bond is highly sensitive to alpha-substituents. While standard palmitoyl-CoA is susceptible to rapid hydrolysis or acyl migration in basic buffers, the electron-withdrawing nature of the alpha-azido group in 2-Azidopalmitoyl-CoA modulates the thioester's reactivity, extending its half-life in standard physiological buffers (pH 7.4) compared to highly reactive alpha-halo derivatives . This translates to improved reproducibility in high-throughput screening (HTS) and prolonged incubation windows for crosslinking, reducing background noise from degraded free CoA.
| Evidence Dimension | Thioester Stability / Assay Half-Life |
| Target Compound Data | 2-Azidopalmitoyl-CoA: Extended stability suitable for prolonged click-assays |
| Comparator Or Baseline | Alpha-halo-acyl-CoAs (e.g., 2-bromo): Higher susceptibility to nucleophilic attack/hydrolysis |
| Quantified Difference | Improved handling windows and reduced free-CoA background. |
| Conditions | Aqueous physiological buffers (pH 7.4) at 37°C. |
Enhanced stability ensures higher batch-to-batch reproducibility and lower background noise for industrial and high-throughput screening applications.
Due to the precise <5 Å proximity of the azido group to the thioester bond demonstrated in Section 3, 2-Azidopalmitoyl-CoA is the optimal reagent for mapping the catalytic pockets of Palmitoyl Acyltransferases (PATs) and N-myristoyltransferases (NMTs). It allows researchers to capture transient enzyme-substrate interactions directly at the active site, followed by click-chemistry-mediated enrichment for LC-MS/MS identification [1].
When replacing traditional irreversible inhibitors like 2-bromopalmitoyl-CoA in phenotypic screens, 2-Azidopalmitoyl-CoA provides the critical advantage of target deconvolution. After inducing a metabolic phenotype (e.g., CPT1 inhibition), the exact protein targets can be pulled down via the azido handle, bridging the gap between phenotypic discovery and target identification without radioactive tracing [2].
Enzymes that act directly on the alpha-carbon of fatty acyl-CoAs, such as acyl-CoA dehydrogenases, can be specifically probed using 2-Azidopalmitoyl-CoA. The alpha-azido substitution prevents normal proton abstraction, allowing the compound to act as a trapped intermediate or mechanistic inhibitor, which can then be visualized using fluorogenic alkynes in high-throughput workflows [1].
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